molecular formula C19H35N5O7 B12108216 Eglin c (60-63)-methyl ester

Eglin c (60-63)-methyl ester

Katalognummer: B12108216
Molekulargewicht: 445.5 g/mol
InChI-Schlüssel: DNARUNJLGFXUOM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Overview of Eglin c as a Serine Protease Inhibitor Originating from Hirudo medicinalis

Eglin c is a potent and specific inhibitor of serine proteases, naturally found in the medicinal leech, Hirudo medicinalis. uniprot.orgrcsb.org This small protein, consisting of 70 amino acids, effectively targets and inhibits enzymes such as human leukocyte elastase and cathepsin G. uniprot.org These proteases are involved in a variety of physiological and pathological processes, including inflammation and tissue degradation.

The inhibitory mechanism of Eglin c involves a tight, non-covalent binding to the active site of its target proteases, preventing them from cleaving their natural substrates. rcsb.org This makes Eglin c and its derivatives valuable tools for studying the roles of these enzymes in various diseases.

Derivation and Significance of Peptide Fragments from Eglin c

Researchers have synthesized and studied various peptide fragments of Eglin c to identify the specific regions responsible for its inhibitory activity. researchgate.netnih.gov This approach allows for the development of smaller, more specific molecules that retain the desired therapeutic effects while potentially reducing the complexity and cost of production.

The fragment corresponding to amino acids 60-63 of Eglin c, with the sequence Threonine-Asparagine-Valine-Valine, has been identified as a key inhibitor of leukocyte elastase. researchgate.net Studies have shown that this tetrapeptide, H-Thr-Asn-Val-Val-OMe, specifically inhibits leukocyte elastase without significantly affecting other proteases like cathepsin G or α-chymotrypsin. researchgate.net This specificity highlights the potential for developing targeted therapies based on this peptide fragment. The Val-Val motif within the peptide is crucial for hydrophobic interactions with the S1 and S2 pockets of human leukocyte elastase. vulcanchem.com

Rationale for Methyl Ester Modification in Peptide Research

The modification of the C-terminus of a peptide with a methyl ester group is a common strategy in peptide chemistry and drug design. biosynth.comrsc.org This modification serves several important purposes:

Enhanced Stability: The methyl ester group protects the peptide from degradation by carboxypeptidases, enzymes that cleave the C-terminal amino acid. vulcanchem.com This increased stability is crucial for maintaining the peptide's activity in experimental and therapeutic settings. biosynth.com

Improved Membrane Permeability: By neutralizing the negative charge of the C-terminal carboxyl group, methyl esterification can increase the hydrophobicity of the peptide. rsc.org This can enhance its ability to cross cell membranes and reach intracellular targets. biosynth.comrsc.org

Mimicking the Transition State: In the context of protease inhibition, the methyl ester group can enhance binding affinity by mimicking the transition state of substrate hydrolysis in the enzyme's active site. vulcanchem.com

Academic Research Landscape of Peptide-Based Protease Inhibitors

The study of peptide-based protease inhibitors is a vibrant and expanding area of academic and pharmaceutical research. nih.govnih.govmdpi.com These inhibitors offer several advantages over small-molecule drugs, including higher specificity and potentially lower toxicity due to their natural origin and targeted action. nih.gov

Research in this field encompasses a wide range of activities, from the discovery and characterization of new inhibitors from natural sources to the rational design and synthesis of novel peptide-based drugs. mdpi.comresearchgate.net The development of peptide-based inhibitors holds promise for the treatment of a variety of diseases where proteases play a key role, including inflammatory disorders, cancer, and infectious diseases. nih.govnih.gov

Interactive Data Table: Key Properties of Eglin c (60-63)-methyl ester

PropertyValue
Molecular FormulaC19H35N5O7
Molecular Weight445.52 g/mol
SequenceThr-Asn-Val-Val-OMe
CAS Number131696-94-1
Purity>95%

Eigenschaften

IUPAC Name

methyl 2-[[2-[[4-amino-2-[(2-amino-3-hydroxybutanoyl)amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H35N5O7/c1-8(2)14(18(29)24-15(9(3)4)19(30)31-6)23-16(27)11(7-12(20)26)22-17(28)13(21)10(5)25/h8-11,13-15,25H,7,21H2,1-6H3,(H2,20,26)(H,22,28)(H,23,27)(H,24,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNARUNJLGFXUOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)OC)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H35N5O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Characterization in Peptide Chemistry

Strategies for the Synthesis of Peptide Fragments, including Conventional Solution Methods

The chemical synthesis of peptides can be broadly categorized into two main approaches: solid-phase peptide synthesis (SPPS) and solution-phase synthesis (SPS). wikipedia.orgnih.gov While SPPS, pioneered by Robert Bruce Merrifield, has become the dominant method for laboratory-scale synthesis due to its efficiency and ease of automation, conventional solution-phase methods retain their importance, particularly for large-scale industrial production and for the synthesis of complex peptides where purification of intermediates is crucial. wikipedia.orgspringernature.com

In conventional solution-phase synthesis, protected amino acids or peptide fragments are coupled in a stepwise manner in an appropriate solvent. researchgate.net This methodology relies on the use of protecting groups for the α-amino and carboxyl functions, as well as for any reactive side chains, to ensure the specific formation of the desired peptide bond. wikipedia.orglibretexts.org The synthesis proceeds by the condensation reaction between the carboxyl group of one amino acid and the amino group of another. wikipedia.org After each coupling step, the N-terminal protecting group is removed, and the resulting dipeptide can be coupled with the next protected amino acid. researchgate.net A key advantage of this approach is the ability to isolate and purify the intermediate peptide fragments at each stage, which can lead to a highly pure final product. nih.gov For the synthesis of longer peptides, a fragment condensation approach is often employed, where smaller, fully protected peptide fragments are synthesized and then coupled together. springernature.comresearchgate.net

Targeted Synthesis of Peptides Containing C-Terminal Methyl Esters

The synthesis of peptides with a C-terminal methyl ester, such as Eglin c (60-63)-methyl ester, requires specific strategies to incorporate this modification. The methyl ester group can alter the peptide's properties, for instance, by masking the negative charge of the C-terminal carboxylate, which can increase hydrophobicity and cell permeability. nih.gov

Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) for Methyl Ester Incorporation

Fmoc (9-fluorenylmethyloxycarbonyl) based SPPS is a widely used strategy in peptide synthesis. nih.gov The Fmoc group is a base-labile protecting group for the α-amino function, which offers an orthogonal protection scheme to the acid-labile side-chain protecting groups. nih.govchempep.com This orthogonality is a key advantage of the Fmoc strategy, as it allows for the selective removal of the N-terminal protecting group without affecting the side-chain protecting groups or the linkage to the solid support. nih.gov

For the synthesis of C-terminal methyl esters, a common approach involves assembling the peptide on a resin that allows for the cleavage of the peptide with the C-terminus already esterified. However, a more direct method is the transesterifying cleavage of the peptide from the resin. For instance, peptides synthesized on 2-chlorotrityl or Wang resins can be treated with anhydrous HCl in methanol (B129727) to directly yield the C-terminal methyl ester. ysu.am This method can be performed under mild conditions, preserving acid-sensitive protecting groups. ysu.am

Side-Chain Anchoring Methods for C-Terminal Methyl Esters

An alternative and elegant strategy for synthesizing peptides with C-terminal methyl esters, particularly when the C-terminal residue is cysteine, is the side-chain anchoring method. acs.orgacs.orgnih.govnih.gov In this approach, an Fmoc-protected C-terminal amino acid methyl ester is attached to a trityl-based resin via its side chain. acs.orgacs.orgnih.gov For example, Fmoc-Cys-OCH3 can be anchored to a 2-chlorotrityl chloride (2-ClTrt-Cl) or trityl chloride (Trt-Cl) resin through its thiol side chain. acs.orgacs.orgnih.gov The peptide chain is then elongated using standard Fmoc-based SPPS protocols. acs.orgnih.gov A significant advantage of this method is the minimal risk of racemization of the C-terminal residue, as it is not attached to the resin via an ester linkage that can be susceptible to epimerization under the basic conditions used for Fmoc deprotection. acs.orgnih.gov

Solution-Phase Approaches for Methyl Ester Formation

In solution-phase peptide synthesis, the C-terminal methyl ester can be introduced at the beginning of the synthesis by using the corresponding amino acid methyl ester as the starting material. masterorganicchemistry.com For example, to synthesize a dipeptide, an N-protected amino acid is coupled with an amino acid methyl ester using a coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC). masterorganicchemistry.com The resulting protected dipeptide methyl ester can then be N-deprotected for further chain elongation.

Another solution-phase method involves the direct esterification of a protected peptide's C-terminal carboxylic acid. biosyn.comnih.gov This can be achieved by treating the peptide with a solution of anhydrous methanolic HCl, which can be prepared from methanol and acetyl chloride. ysu.am This method is generally high-yielding and allows for straightforward purification of the resulting peptide ester. ysu.am

Analytical Techniques for Confirming Peptide Fragment and Methyl Ester Structure and Purity

The characterization of synthetic peptides is crucial to confirm their identity, purity, and structural integrity. A combination of analytical techniques is typically employed for this purpose. resolvemass.caijsra.netresearchgate.net

Spectroscopic Characterization Methods

Spectroscopic methods provide valuable information about the structure and conformation of peptides.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful technique for the detailed structural elucidation of peptides in solution. resolvemass.ca It can be used to determine the three-dimensional structure, study dynamic interactions, and validate the conformation of peptides. resolvemass.ca For this compound, 1H-NMR would be used to confirm the presence of the methyl ester group through its characteristic singlet signal, and to verify the amino acid sequence and stereochemistry.

Mass Spectrometry (MS) : MS is a cornerstone technique in peptide analysis, providing highly accurate molecular weight information. resolvemass.canih.gov It is used to confirm the identity of the synthesized peptide and to detect any impurities or by-products. ijsra.net High-resolution mass spectrometry can confirm the elemental composition of the peptide. Fragmentation techniques, such as tandem mass spectrometry (MS/MS), can be used to sequence the peptide and confirm the amino acid composition. nih.govbu.edu For this compound, mass spectrometry would confirm the molecular weight of 445.52 g/mol . moleculardepot.com

Circular Dichroism (CD) Spectroscopy : CD spectroscopy is used to determine the secondary structure of peptides, such as the presence of α-helices or β-sheets. resolvemass.ca While a short peptide like this compound is unlikely to have a stable secondary structure on its own, CD can be used to study its conformational preferences in different environments.

The following table summarizes the key analytical techniques and their applications in the characterization of this compound:

Analytical TechniqueApplication for this compoundExpected Outcome
NMR Spectroscopy Structural confirmation, verification of methyl esterCharacteristic proton and carbon signals for the TNVV sequence and the C-terminal methyl ester.
Mass Spectrometry Molecular weight determination, sequence verificationA molecular ion peak corresponding to the calculated mass (445.52 Da), and fragmentation patterns consistent with the TNVV sequence.
Circular Dichroism Assessment of secondary structureLikely a random coil spectrum, but could be used to investigate conformational changes upon binding to its target enzyme.

Chromatographic Purity Assessment

The evaluation of purity is a critical step in the characterization of synthetic peptides to ensure that the target compound is the major component and to identify any process-related impurities. almacgroup.com For peptide fragments like this compound, reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant analytical technique employed. altabioscience.comlcms.cz This method separates the target peptide from impurities based on differences in hydrophobicity. lcms.cz

The purity of synthetic peptides is typically determined by RP-HPLC coupled with ultraviolet (UV) detection, often at a wavelength of 210-230 nm, which is optimal for detecting the peptide bond. almacgroup.com The resulting chromatogram displays peaks corresponding to the different components in the sample. The purity is calculated as the peak area of the target peptide relative to the total area of all observed peaks. Commercial suppliers of this compound often report purities of approximately 95% or higher, as determined by HPLC. mybiosource.com

Impurities in synthetic peptides can arise from various sources, including incomplete deprotection, truncated sequences (deletion peptides), or side products generated during the synthesis and cleavage steps. almacgroup.comaltabioscience.com A well-developed chromatographic method should be capable of separating these closely related substances from the main product peak to allow for accurate quantification. almacgroup.commolecularcloud.org

The selection of chromatographic conditions is crucial for achieving optimal separation. Key parameters include the type of stationary phase (column), the composition of the mobile phase, and the gradient profile. lcms.czmolecularcloud.org For peptide analysis, C18 alkyl-bonded silica (B1680970) is the most common stationary phase. altabioscience.commolecularcloud.org The mobile phase typically consists of an aqueous component and an organic modifier, such as acetonitrile, with an acid additive like trifluoroacetic acid (TFA). altabioscience.comlcms.czmolecularcloud.org TFA serves to improve peak shape by forming ion pairs with the peptide. lcms.czmolecularcloud.org

A gradient elution, where the concentration of the organic solvent is increased over time, is generally used to separate peptides and their impurities effectively. lcms.cz The specific conditions, such as the gradient slope, flow rate, and column temperature, are optimized to maximize resolution.

Below are representative data tables illustrating typical analytical HPLC conditions and the resulting purity analysis for a synthetic peptide like this compound.

Table 1: Representative Analytical HPLC Conditions

Parameter Condition
Instrument High-Performance Liquid Chromatography System
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 215 nm

| Column Temp. | 40 °C |

Table 2: Illustrative Chromatographic Purity Data

Peak No. Retention Time (min) Area (%) Identity
1 8.54 1.25 Impurity A
2 9.78 97.50 This compound
3 10.12 1.25 Impurity B

| Total | | 100.0 | |

Molecular Mechanisms of Protease Inhibition by Eglin C 60 63 Methyl Ester

Eglin c (60-63)-methyl ester as a Specific Serine Protease Inhibitor

This compound, a tetrapeptide with the sequence Threonine-Asparagine-Valine-Valine-methyl ester (H-Thr-Asn-Val-Val-OMe), functions as a highly selective inhibitor of serine proteases. nactem.ac.ukcosmobio.co.jp Research involving various synthesized peptide fragments of the full 70-amino acid Eglin c protein has revealed that different regions of the parent molecule are responsible for inhibiting different enzymes. nactem.ac.uk While the parent Eglin c potently inhibits human leukocyte elastase (HLE), cathepsin G, and alpha-chymotrypsin, the (60-63)-methyl ester fragment exhibits a much narrower specificity. nactem.ac.ukmolaid.com

Studies have conclusively shown that this compound specifically inhibits human leukocyte elastase. nactem.ac.ukvulcanchem.com This specificity is remarkable because it does not extend to other related serine proteases like cathepsin G or alpha-chymotrypsin, which are also inhibited by the full-length Eglin c protein. nactem.ac.uk This indicates that the interaction site for leukocyte elastase on Eglin c is distinct and is localized to this particular four-amino-acid sequence. nactem.ac.uk

Elucidation of Inhibitory Mechanisms against Specific Proteases

The inhibitory action of this compound is a result of its direct interaction with the active site of its target protease. The specificity of this interaction is dictated by the complementary shapes and chemical properties of the peptide and the enzyme's binding pocket.

The interaction between Eglin c and human leukocyte elastase is characterized by a very rapid association and an extremely slow dissociation, resulting in a "pseudo-irreversible" inhibition. nih.gov Kinetic studies on the parent recombinant Eglin c revealed an association rate constant (k_on) of 1.3 x 10⁷ M⁻¹s⁻¹ and a dissociation rate constant (k_off) of 3.5 x 10⁻⁵ s⁻¹. nih.gov This results in a calculated equilibrium dissociation constant (Ki) of 2.7 x 10⁻¹² M, indicating an exceptionally tight binding. nih.gov Although these kinetic values were determined for the full-length protein, the specific inhibitory action against HLE is attributed to the (60-63) region, which mimics the binding of the parent molecule. nactem.ac.uk The fragment acts by fitting into the active site of HLE, thereby blocking access to its natural substrates. researchgate.net

Table 1: Kinetic Parameters of Eglin c Interaction with Human Leukocyte Elastase

Kinetic ParameterValueReference
Association rate constant (k_on)1.3 x 10⁷ M⁻¹s⁻¹ nih.gov
Dissociation rate constant (k_off)3.5 x 10⁻⁵ s⁻¹ nih.gov
Calculated Dissociation Constant (Ki)2.7 x 10⁻¹² M nih.gov
Note: Data is for the full-length recombinant Eglin c protein.

A key feature of this compound is its high degree of specificity. Synthetic peptide studies have demonstrated that this fragment inhibits leukocyte elastase but does not inhibit cathepsin G or alpha-chymotrypsin. nactem.ac.uk This is in stark contrast to other fragments of Eglin c, such as Eglin c (22-25) and Eglin c (41-49), which were found to inhibit cathepsin G and alpha-chymotrypsin but not leukocyte elastase. nactem.ac.uk This differential activity underscores that the structural requirements for inhibiting these closely related proteases are distinct and that the (60-63) sequence is uniquely suited for the active site of leukocyte elastase. nactem.ac.uk

Table 2: Inhibitory Specificity of Eglin c Fragments

Eglin c FragmentHuman Leukocyte ElastaseCathepsin GAlpha-ChymotrypsinReference
(60-63)-methyl ester Inhibits No InhibitionNo Inhibition nactem.ac.uk
(22-25)No InhibitionInhibitsInhibits nactem.ac.uk
(41-49)No InhibitionInhibitsInhibits nactem.ac.uk

Theoretical Frameworks of Protease Inhibition

The interaction between this compound and its target protease can be understood through established theoretical models of enzyme inhibition.

Protein inhibitors of serine proteases, such as Eglin c, typically operate via the canonical or Laskowski mechanism. nih.govportlandpress.com According to this model, the inhibitor acts as a highly specialized substrate. documentsdelivered.com It possesses an exposed, convex reactive-site loop that fits perfectly into the concave active site of the protease in a "lock-and-key" fashion. researchgate.netnih.gov The P1 residue of the inhibitor's loop, the primary determinant of specificity, settles into the S1 specificity pocket of the enzyme. researchgate.net

The enzyme then proceeds to cleave the peptide bond (the scissile bond) at the reactive site of the inhibitor. portlandpress.com However, unlike a typical substrate, the resulting complex is extremely stable, and the inhibitor is not released. documentsdelivered.com The catalytic machinery of the protease is essentially hijacked to favor the reverse reaction—resynthesis of the peptide bond—thus maintaining the tightly bound, inhibited state. portlandpress.com this compound mimics this interaction, presenting its peptide sequence as a substrate that binds tightly but is not effectively turned over and released.

The mode of inhibition by this compound is competitive. wikipedia.orglibretexts.org In competitive inhibition, the inhibitor molecule directly competes with the substrate for binding to the enzyme's active site. libretexts.orgkhanacademy.org The inhibitor and the substrate cannot be bound at the same time. wikipedia.org This means that the binding of the Eglin c fragment to the active site of leukocyte elastase physically prevents the enzyme from binding and cleaving its natural substrates. khanacademy.org

A hallmark of competitive inhibition is that its effects can be overcome by increasing the concentration of the substrate. libretexts.org As the substrate concentration rises, it is more likely to outcompete the inhibitor for binding to the active site. libretexts.org Kinetically, a competitive inhibitor increases the apparent Michaelis constant (Km) of the enzyme, meaning a higher substrate concentration is needed to achieve half of the maximum reaction velocity. nih.gov However, it does not affect the maximum velocity (Vmax) itself, as at a saturating substrate concentration, the inhibitor's effect is negated. wikipedia.orgnih.gov

Role of Reactive Site Loops in Enzyme-Inhibitor Complex Formation

The inhibitory activity of Eglin c and its derivatives against serine proteases is fundamentally governed by the structure and conformational dynamics of its reactive site loop. This loop, which is exposed to the solvent, acts as a pseudosubstrate, binding tightly to the active site of the target enzyme to form a stable, non-covalent complex.

The formation of the enzyme-inhibitor complex is a highly specific interaction that mimics the initial stages of enzymatic catalysis but halts the process before cleavage of the inhibitor. A key feature of this interaction is the conformational change that occurs in the binding loop upon engagement with the enzyme, a mechanism described as an "induced fit". nih.gov X-ray crystal structures reveal that the transition from the free to the bound form of Eglin c involves a significant and concerted conformational adjustment in the reactive site loop to complement the enzyme's accessible surface. nih.gov

The stability and rigidity of this reactive loop are crucial for its inhibitory potency and are maintained not by disulfide bridges, which are common in many other small protein protease inhibitors, but by a complex network of intramolecular hydrogen bonds and salt bridges. escholarship.org This network ensures the loop presents an optimal conformation for binding to the protease's active site. escholarship.org

The core of the reactive site is the "scissile" peptide bond, located between residues Leu45 and Asp46 in the parent Eglin c molecule. researchgate.netnih.gov In the enzyme-inhibitor complex, this bond is positioned precisely for a nucleophilic attack by the catalytic serine residue of the protease, just as a true substrate would be. researchgate.net However, the inherent rigidity of the inhibitor's loop structure prevents the subsequent steps of proteolysis from proceeding efficiently, resulting in a very slow cleavage of the scissile bond and a stable inhibitory complex. escholarship.org The hydrophobic substrate-binding cleft of the enzyme is fully occupied by residues of the Eglin c loop, which mimic the non-primed (P) and primed (P') side residues of a substrate. researchgate.net

Site-directed mutagenesis studies have underscored the importance of specific residues within and outside the loop for maintaining its inhibitory conformation and specificity. Alterations to these key residues can dramatically impact the inhibitor's potency and even change its target enzyme profile. nih.gov For instance, replacing Arg53 with lysine (B10760008) results in the loss of two hydrogen bonds that connect the core of the inhibitor to the binding loop, leading to a significant decrease in inhibitory strength. nih.gov

The table below details the key residues in the reactive site loop and associated regions of Eglin c and their specific roles in stabilizing the loop and forming the enzyme-inhibitor complex.

Residue/RegionRole in Complex Formation
Leu45 (P1) Occupies the primary specificity (S1) pocket of target proteases like elastase and chymotrypsin. Mutation to Arg can switch specificity to trypsin. researchgate.netnih.gov
Asp46 (P1') Forms crucial intramolecular salt bridges with Arg48 and Arg51, which are critical for stabilizing the binding loop and for high inhibitory potency. nih.govescholarship.org
Thr44 (P2) Engages in a hydrogen bond with the side chain of Arg53, contributing to the rigidity of the loop on one side of the scissile bond. escholarship.orgnih.gov
Arg48 & Arg51 Participate in the salt-bridge and hydrogen-bond network with Asp46 and the C-terminal Gly70, stabilizing the loop's conformation. escholarship.org
Arg53 Located in the core of the molecule, it forms hydrogen bonds with the binding loop to maintain rigidity around the scissile bond. nih.gov
Leu37, Val43, Phe55 Form a hydrophobic "mini-core" on the non-primed side that helps to stabilize the canonical substrate-like conformation of the binding loop. researchgate.net

Upon cleavage of the scissile bond, the residues that constitute the inhibitory loop adopt a markedly different conformation, highlighting the structural integrity required for inhibitory function. nih.gov This intricate interplay of specific residues and conformational dynamics within the reactive site loop is the fundamental molecular mechanism driving the potent protease inhibition by Eglin c and its derivatives.

Preclinical Efficacy Studies of Eglin C 60 63 Methyl Ester

In Vitro Assessment of Biological Activity

Enzyme Inhibition Assays for Target Proteases

Eglin c (60-63)-methyl ester has been primarily studied for its inhibitory activity against specific serine proteases, which are enzymes involved in various physiological and pathological processes.

Key target proteases for this compound include:

Human Leukocyte Elastase (HLE): Also known as neutrophil elastase, HLE is a serine protease found in the azurophil granules of neutrophils. cosmobio.co.jp It plays a role in the degradation of extracellular matrix proteins like elastin. cosmobio.co.jp this compound acts as a competitive inhibitor of HLE. vulcanchem.com Structural studies have indicated that the Val-Val motif within the peptide's structure interacts with the S1 and S2 pockets of HLE, while the methyl ester group enhances the binding affinity. vulcanchem.com

Cathepsin G: This is another serine protease released by neutrophils that is involved in inflammatory processes. nih.gov The parent compound, Eglin c, is a known inhibitor of cathepsin G. nih.gov Studies on fragments of Eglin c, including the (60-63) sequence, have been conducted to understand their inhibitory effects on cathepsin G. moleculardepot.comcolab.ws

α-Chymotrypsin: A digestive enzyme that is often used as a model serine protease in inhibition studies. Research has explored the inhibitory activity of Eglin c fragments against α-chymotrypsin. moleculardepot.comcolab.ws

Porcine Pancreatic Elastase: Similar to HLE, this enzyme is another member of the elastase family and has been used in comparative inhibitory studies of Eglin c fragments. moleculardepot.comcolab.ws

The inhibitory activity of this compound and related fragments is typically quantified using enzyme inhibition assays. These assays measure the reduction in the rate of an enzyme-catalyzed reaction in the presence of the inhibitor. The potency of the inhibitor is often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). For instance, this compound has been reported to inhibit human leukocyte elastase with a Ki of 0.16 mM. vulcanchem.com

Table 1: Target Proteases and Inhibitory Activity of this compound

Target Protease Source/Function Reported Inhibition
Human Leukocyte Elastase (HLE) Neutrophils; degrades extracellular matrix Yes
Cathepsin G Neutrophils; inflammatory processes Investigated
α-Chymotrypsin Digestive enzyme; model protease Investigated
Porcine Pancreatic Elastase Pancreas; digests elastin Investigated

Cell-Based Assays for Functional Efficacy

While direct enzyme inhibition assays provide valuable information about the molecular interactions of this compound, cell-based assays are crucial for understanding its functional effects in a more physiologically relevant context. These assays help to determine if the compound can effectively modulate cellular responses that are driven by the target proteases.

For example, in studies involving polymorphonuclear leukocytes (PMNs), or neutrophils, the release of proteases like HLE and cathepsin G can lead to the activation of other cells, such as platelets. nih.gov Cell-based assays can be used to assess whether this compound can prevent this neutrophil-mediated platelet activation. In such an assay, neutrophils are stimulated to release their granular contents in the presence of platelets and the inhibitor. The extent of platelet activation, which can be measured by aggregation or the release of specific markers like serotonin, provides an indication of the inhibitor's functional efficacy. nih.gov

Another application of cell-based assays is in evaluating the role of proteases in cellular signaling and adhesion. For instance, neutrophil activation can lead to an upregulation of adhesion molecules like CD11b. aai.org Experiments have been designed to investigate whether specific protease inhibitors, including fragments of Eglin c, can influence this process, although in some models, their effect was not found to be significant. aai.org

In Vivo Efficacy Models

Utilization of Animal Models for Investigating Therapeutic Potential

To evaluate the therapeutic potential of compounds like this compound, researchers utilize various animal models that mimic human diseases. nih.govuva.nlmdpi-res.com These models are instrumental in understanding how the compound behaves in a complex living system, including its efficacy, and potential for translation into clinical applications. vulcanchem.comgoogle.com

The choice of animal model often depends on the specific disease being studied. For inflammatory conditions, models that exhibit a robust inflammatory response are selected. nih.gov For instance, in the context of lung diseases, murine models of chronic obstructive pulmonary disease (COPD) have been employed. vulcanchem.com

Evaluation of Efficacy in Relevant Disease Models (e.g., inflammation, tissue damage)

The primary therapeutic potential of this compound lies in its anti-inflammatory properties, which are attributed to its ability to inhibit proteases that contribute to inflammation and tissue damage. vulcanchem.com

Inflammation and Tissue Damage: In preclinical studies, this compound has shown promise in reducing neutrophil-mediated tissue damage. vulcanchem.com For example, in models of acute lung injury, the administration of this peptide has been investigated for its ability to mitigate the harmful effects of excessive neutrophil activity. vulcanchem.com Similarly, its potential has been explored in models of rheumatoid arthritis, where neutrophil-derived proteases contribute to joint destruction. vulcanchem.com In a murine model of COPD, aerosolized formulations of the peptide were shown to decrease the destruction of alveoli, the tiny air sacs in the lungs. vulcanchem.com

Neuroinflammation: Emerging research has also begun to explore the utility of this compound in the context of neurodegenerative diseases. Elastase activity has been implicated in the disruption of the blood-brain barrier, a critical component of neuroinflammation. A recent study demonstrated that intranasal delivery of the peptide reduced neuroinflammation in a mouse model of Alzheimer's disease. vulcanchem.com

Assessment of Biodistribution in Preclinical Models

Understanding the biodistribution of a therapeutic agent, which describes how it is absorbed, distributed, metabolized, and excreted by the body, is a critical aspect of preclinical evaluation. For peptide-based drugs like this compound, this is particularly important as their stability and delivery to the target site can be challenging.

While specific biodistribution data for this compound is not extensively detailed in the provided context, the mention of its use in fusion proteins to extend their half-life in vivo suggests that its pharmacokinetic properties are a subject of research. vulcanchem.com The enhanced stability of the methyl ester form against proteolytic cleavage is a key feature that would positively influence its biodistribution and bioavailability. vulcanchem.com

Methods to study biodistribution in preclinical models can include:

Radiolabeling: Attaching a radioactive isotope to the peptide and tracking its presence in different organs and tissues over time.

Fluorescent Labeling: Tagging the peptide with a fluorescent dye to visualize its distribution using imaging techniques.

Mass Spectrometry: Quantifying the concentration of the peptide and its metabolites in biological samples like blood, plasma, and tissue homogenates.

The development of effective delivery systems, such as the aerosolized formulations used in COPD models, is also a crucial factor in optimizing the biodistribution and therapeutic efficacy of this compound. vulcanchem.com

Computational Modeling and Predictive Approaches for Peptide Protease Interactions

In Silico Methods for Understanding Peptide-Protein Binding

In silico methods encompass a wide range of computational techniques used to simulate and analyze biological systems. In the context of peptide-protease interactions, these methods are employed to predict binding sites, understand the forces driving the interaction, and estimate the binding affinity between a peptide and its target enzyme. These approaches are broadly categorized into structure-based and sequence-based methods. mdpi.comrsc.org

Table 1: Overview of In Silico Approaches for Peptide-Protease Interaction Analysis

Method TypeDescriptionApplication to Eglin c (60-63)-methyl ester
Structure-Based Utilizes the 3D structure of the target protease and/or the peptide-protease complex.Predicts binding pose and affinity of the tetrapeptide in the active site of human leukocyte elastase (HLE).
Sequence-Based Uses the amino acid sequences of the peptide and protease to predict interaction potential.Predicts the likelihood of interaction between the TNVV sequence and HLE based on sequence features alone.
Quantum Mechanics (QM) Applies principles of quantum mechanics for highly accurate energy calculations of molecular interactions.Calculates precise interaction energies between the peptide and key residues in the HLE active site.
Hybrid QM/MM Combines the accuracy of QM for the active site with the efficiency of molecular mechanics (MM) for the rest of the protein.Models the covalent or near-covalent interactions of the peptide in the HLE catalytic site with high accuracy.

Molecular Docking Simulations to Predict Binding Poses and Affinities

Molecular docking is a prominent structure-based method that predicts the preferred orientation (pose) of a ligand when bound to a receptor to form a stable complex. mdpi.com The process involves sampling a vast number of possible conformations of the peptide within the active site of the protease and then using a scoring function to rank these poses based on their predicted binding affinity. arxiv.org

In the case of this compound, docking simulations are performed using the crystal structure of its target, human leukocyte elastase (HLE). nih.gov The tetrapeptide is placed into the enzyme's binding pocket, and its conformational space is explored. Structural studies have indicated that the Val-Val motif of the peptide engages in crucial hydrophobic interactions with the S1 and S2 pockets of HLE, while the C-terminal methyl ester group enhances affinity by mimicking the substrate's transition state. vulcanchem.com Docking algorithms can computationally validate these interactions and predict the precise geometry of the bound complex. The resulting scores provide an estimate of the binding free energy, allowing for the comparison of different peptide analogs and guiding the optimization of inhibitor potency. mdpi.comarxiv.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interaction Dynamics

While molecular docking provides a static snapshot of the peptide-protease complex, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms and molecules over time. springernature.comnih.gov By solving Newton's equations of motion for the system, MD simulations can reveal the conformational flexibility of the peptide and the protease, the stability of their interactions, and the role of solvent molecules. nih.govspringernature.com

Extensive MD simulations have been performed on the full Eglin c protein to study its native state dynamics, the stability of its binding loop, and the effects of pH changes. nih.govacs.orgnih.gov These studies show that while the core of Eglin c is rigid, the binding loop possesses significant flexibility, which is crucial for its inhibitory function. For the this compound fragment, MD simulations can be used to:

Analyze Conformational Preferences: Determine the range of shapes the short peptide can adopt in solution before binding.

Assess Complex Stability: Simulate the peptide-HLE complex (derived from docking) to evaluate the stability of the predicted binding pose and key interactions (e.g., hydrogen bonds, hydrophobic contacts) over time.

Elucidate Binding Mechanisms: Observe how the enzyme's active site may change shape to accommodate the peptide (an "induced-fit" mechanism), a phenomenon observed in HLE. nih.gov

Calculate Binding Free Energy: Employ methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) to provide a more accurate estimation of binding affinity by averaging over multiple conformations from the simulation. nih.gov

Machine Learning and Deep Learning Models for Peptide-Protein Interaction Prediction

In recent years, machine learning (ML) and deep learning (DL) have emerged as powerful tools for predicting peptide-protein interactions, often outperforming classical methods in speed and accuracy. nih.govresearchgate.net These models are trained on large datasets of known interacting and non-interacting pairs to learn the complex patterns that govern molecular recognition. arxiv.orgnih.gov

Sequence-based models predict the interaction potential using only the amino acid sequences of the peptide and the target protein. nih.gov This is particularly useful when structural information is unavailable. nih.gov These algorithms convert sequences into numerical feature vectors that capture properties like amino acid composition, physicochemical characteristics, and evolutionary information. rsc.orgarxiv.orgacs.org

For this compound, a sequence-based predictor would take the peptide sequence "TNVV" and the sequence of human leukocyte elastase as input. Models like Support Vector Machines (SVM) or Random Forests (RF) can then classify the pair as interacting or non-interacting. nih.govacs.org Deep learning models, such as recurrent neural networks (RNNs) or transformers, can capture long-range dependencies and subtle patterns within the sequences to make more accurate predictions. researchgate.net These tools are invaluable for rapidly screening large virtual libraries of peptide variants for potential binding activity.

When the 3D structure of the target protein is known, structure-based algorithms can be used for more accurate predictions. mdpi.com These methods extract features not only from the sequence but also from the protein's three-dimensional shape, such as surface accessibility, electrostatic potential, and the geometry of potential binding pockets. mdpi.comoup.com

To predict the interaction of this compound, a structure-based model would analyze the surface of HLE to identify "hot spots" likely to bind peptides. oup.com Machine learning classifiers, such as Random Forests, have been successfully used to distinguish binding-site residues from non-binding residues. nih.govresearchgate.net More advanced deep learning methods, like 3D Convolutional Neural Networks (CNNs) or Graph Neural Networks (GNNs), can process the entire 3D protein structure or a graph representation of it, learning complex spatial and chemical features to predict the exact binding region for the peptide. mdpi.combiorxiv.org

Hybrid models represent the state-of-the-art, combining features from both sequence and structure to achieve the highest predictive power. frontiersin.orgbiorxiv.orgrsc.org They leverage evolutionary information from sequences and spatial information from structures to create a comprehensive set of features for the machine learning algorithm. rsc.org For instance, a model might use sequence profiles to understand conserved residues while simultaneously analyzing the shape and chemical properties of a binding pocket from the protein's 3D structure.

In the context of this compound, a hybrid model would utilize the known structure of HLE alongside the peptide's sequence (TNVV) and the sequences of related elastase inhibitors. frontiersin.orgbiorxiv.org This integrated approach allows the model to learn from both the specific structural features of the target and the general sequence patterns of peptides known to bind it, leading to highly accurate and robust predictions of binding affinity and specificity. rsc.org

Application in Rational Design and Optimization of this compound Analogs

Computational modeling and predictive approaches are pivotal in the rational design and optimization of peptide-based protease inhibitors, including analogs of this compound. These in silico methods allow for the exploration of structure-activity relationships (SAR), guiding the synthesis of novel analogs with enhanced potency and selectivity. By simulating the interactions between peptide analogs and their target proteases, researchers can predict the effects of specific amino acid substitutions, modifications to the peptide backbone, and the addition of chemical moieties.

Molecular dynamics (MD) simulations, for instance, provide a dynamic view of the peptide-protease complex, revealing key interactions and conformational changes that influence binding affinity. nih.govnih.gov These simulations can elucidate the role of individual amino acid residues in the binding process, helping to identify "hot spots" for modification. For example, MD simulations have been used to study the native state dynamics of Eglin c and how mutations can have long-range effects on the protein's flexibility and interactions with its target. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models offer another powerful predictive tool. By correlating the structural or physicochemical properties of a series of analogs with their biological activity, QSAR models can be developed to predict the inhibitory potency of novel, unsynthesized compounds. researchgate.net This approach accelerates the discovery process by prioritizing the synthesis of the most promising candidates.

A key strategy in the rational design of Eglin c analogs has been the modification of its reactive site loop to enhance affinity and selectivity for specific proteases. While much of this work has focused on the full-length Eglin c, the principles are directly applicable to its fragments. For instance, studies on Eglin c variants have shown that substitutions at positions outside the primary binding loop, termed "adventitious contacts," can significantly improve inhibitory activity and selectivity. nih.gov

One such study focused on optimizing Eglin c variants for the inhibition of matriptase, a type II transmembrane serine protease. core.ac.uk Through a combination of molecular modeling and screening of a cDNA library of Eglin c variants, researchers were able to identify mutations that dramatically increased inhibitory potency. core.ac.uk The initial "wild-type" Eglin c used in the study had a weak inhibitory constant (Ki) for matriptase. By substituting the P1 residue (Proline at position 45) with Arginine, a more favorable residue for matriptase, a significant improvement in inhibition was achieved. Further optimization at the P4' position (Tyrosine at position 49) led to the development of a highly potent and selective inhibitor. core.ac.uk

The insights gained from such studies on larger Eglin c constructs can be extrapolated to guide the rational design of analogs of the smaller this compound fragment. The core sequence of this fragment, Thr-Asn-Val-Val, is known to inhibit human leukocyte elastase. nih.gov Computational modeling can be employed to predict how substitutions within this tetrapeptide sequence would affect its interaction with the S1 and S2 pockets of the elastase active site.

The table below presents research findings on the inhibitory activity of various Eglin c fragments and their analogs, demonstrating the impact of sequence modifications on protease inhibition.

Peptide/AnalogTarget ProteaseInhibitory Constant (Ki)
Eglin c (60-63)Human Leukocyte Elastase1.6 x 10⁻⁴ M nih.gov
Eglin c (31-40)Cathepsin G2.3 x 10⁻⁴ M nih.gov
Eglin c (41-49)Cathepsin G4.2 x 10⁻⁵ M nih.gov
Eglin c (41-49)α-Chymotrypsin2.0 x 10⁻⁵ M nih.gov
R4R1-Eglin c variantMatriptase4 nM core.ac.uk

These findings underscore the power of combining computational prediction with experimental validation in the development of novel peptide-based inhibitors. The rational design of this compound analogs, informed by molecular modeling and SAR studies, holds significant promise for creating more potent and selective therapeutic agents targeting human leukocyte elastase and other related proteases.

Advanced Research Perspectives and Future Directions for Eglin C 60 63 Methyl Ester Analogs

Leveraging Artificial Intelligence and Machine Learning in Peptide Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by dramatically accelerating the design-test-learn cycle. polifaces.de These computational approaches are particularly well-suited for peptide therapeutics, where the potential chemical space is vast. nih.gov

Traditional peptide optimization is often a resource-intensive process of trial-and-error synthesis and testing. AI and ML models can streamline this workflow significantly. polifaces.de By training on large datasets of known peptide sequences and their associated biological activities, these models can learn the complex relationships between sequence, structure, and function. nih.govnih.gov

For Eglin c analogs, an ML model could be developed to predict the binding affinity of novel sequences against leukocyte elastase. Researchers could then computationally screen millions of virtual variants of the TNVV sequence—incorporating both natural and non-natural amino acids—to identify a small subset of the most promising candidates for chemical synthesis and experimental validation. researchgate.net This in silico screening process drastically reduces the time and cost required to identify optimized leads. mit.edu

Beyond optimizing existing scaffolds, AI is capable of de novo design, creating entirely novel molecules. nih.gov Deep generative models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can learn the underlying principles of what makes a peptide an effective protease inhibitor and then generate new sequences that are chemically distinct from known inhibitors but possess the desired activity. polifaces.de

AI/ML ApplicationDescriptionRelevance to Eglin c Analogs
Predictive Modeling Models are trained on existing data to predict properties of new sequences (e.g., binding affinity, toxicity). nih.govnih.govRapidly screen virtual libraries of TNVV variants to prioritize candidates with the highest predicted inhibitory activity against elastase.
De Novo Design Generative models create entirely new peptide sequences with desired functional characteristics. polifaces.deDiscover novel, non-Eglin c-based peptide sequences that act as potent leukocyte elastase inhibitors with improved drug-like properties.

The data in the table above is for informational purposes only and is based on current applications of artificial intelligence in drug discovery.

Strategies for Enhancing Peptide Stability and Bioavailability (Conceptual Discussion)

A primary hurdle for all peptide therapeutics is their generally poor stability and low oral bioavailability. researchgate.net Overcoming these challenges is critical for the successful clinical development of analogs based on Eglin c (60-63)-methyl ester. While specific formulations are beyond the scope of this discussion, several chemical and biophysical strategies can be conceptually applied to enhance these properties.

Key strategies to improve stability against enzymatic degradation include the aforementioned use of D-amino acids and non-natural amino acids, as well as N-terminal acetylation and C-terminal amidation. researchgate.netalliedacademies.org Cyclization is another robust method that not only constrains the peptide but also shields it from protease attack. alliedacademies.org

Enhancing bioavailability, particularly for oral delivery, is more challenging. Peptides are typically degraded in the gastrointestinal (GI) tract and poorly absorbed through the intestinal epithelium. nih.gov Conceptual strategies to address this include:

Chemical Modifications: Increasing the lipophilicity of the peptide through modifications can improve its ability to cross cell membranes. researchgate.net

Encapsulation: Formulating the peptide within protective matrices like liposomes or polymeric nanoparticles can shield it from degradation in the GI tract and facilitate its uptake. alliedacademies.org

Permeation Enhancers: Co-administration with agents that transiently increase the permeability of the intestinal lining can improve absorption. nih.gov

Prodrugs: Attaching a temporary chemical moiety to the peptide can improve its absorption characteristics; this group is later cleaved inside the body to release the active drug. researchgate.net

By thoughtfully applying these engineering and formulation principles, future research can transform promising this compound analogs into viable therapeutic candidates.

Exploration of this compound as a Scaffold for Peptide-Drug Conjugates (PDCs)

Short peptides are increasingly being investigated as scaffolds for PDCs due to several advantageous properties, including ease of synthesis, good biocompatibility, and the ability to penetrate tissues effectively. rsc.orgnih.gov In this context, this compound, with its defined sequence of H-Thr-Asn-Val-Val-OMe, presents a theoretical foundation for the design of novel PDCs.

Detailed Research Findings and Potential Design Strategies:

While no studies have explicitly reported the use of this compound as a PDC scaffold, we can extrapolate its potential based on the principles of PDC design and the known characteristics of its parent molecule. The original synthesis of this compound was part of a study to understand the inhibitory activity of Eglin c fragments against serine proteases like human leukocyte elastase and cathepsin G. jst.go.jpnih.gov Although the inhibitory activity of this short fragment was found to be weak compared to the full-length protein, its stable and well-defined structure makes it a candidate for further modification as a drug carrier.

The design of a PDC based on an this compound analog would involve several key considerations:

Targeting Moiety Integration: The peptide sequence could be elongated or modified to include a targeting motif. This could be a known peptide sequence that binds to a receptor overexpressed on cancer cells, for example.

Linker Attachment: A suitable linker would need to be incorporated. The choice of linker is critical as it influences the stability of the PDC in circulation and the release of the drug at the target site. nih.gov The threonine residue in the Eglin c (60-63) sequence, with its hydroxyl group, could serve as a potential conjugation site.

Payload Selection: The choice of the cytotoxic drug would depend on the target disease. The scaffold's properties, such as its hydrophilicity, would need to be considered to ensure compatibility with the chosen payload.

The table below outlines a hypothetical design for a PDC utilizing an this compound analog as a scaffold.

ComponentExample MoietyRationale
Targeting Peptide RGD (Arginine-Glycine-Aspartic acid)Targets integrins, which are often overexpressed on tumor cells and angiogenic blood vessels.
Scaffold This compound analogProvides a stable, biocompatible core for the conjugate.
Linker Cleavable dipeptide (e.g., Val-Cit)Designed to be cleaved by lysosomal enzymes (like cathepsin B) within the target cell, ensuring intracellular drug release.
Payload Doxorubicin (DOX)A potent anthracycline chemotherapeutic agent.

This hypothetical construct illustrates how the this compound could be conceptually integrated into a sophisticated drug delivery system. Further research would be necessary to synthesize and evaluate the efficacy and stability of such a conjugate.

Unexplored Therapeutic Areas and Potential Applications for this compound-based Inhibitors

The parent molecule, Eglin c, is a potent inhibitor of serine proteases. nih.gov Dysregulation of serine protease activity is implicated in a wide range of pathologies, including inflammatory diseases, cardiovascular disorders, and cancer. embopress.orgfrontiersin.org While the inhibitory potency of the short this compound fragment is significantly lower than the full-length protein, it could serve as a starting point for the development of novel, targeted protease inhibitors through medicinal chemistry efforts.

Potential Therapeutic Targets and Applications:

The development of mimetics based on the this compound structure could lead to inhibitors with improved selectivity and drug-like properties. mdpi.com These peptidomimetics could be designed to target specific serine proteases that are currently considered "undruggable" or for which highly selective inhibitors are lacking.

Unexplored Therapeutic Areas:

Neuroinflammatory Disorders: Microglial activation and the release of serine proteases in the central nervous system are associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease. A targeted inhibitor derived from the Eglin c fragment could potentially modulate this neuroinflammatory cascade.

Fibrotic Diseases: Serine proteases, such as neutrophil elastase, play a role in the pathogenesis of fibrotic conditions like idiopathic pulmonary fibrosis and cystic fibrosis by contributing to tissue remodeling and inflammation. frontiersin.org

Oncology: Certain serine proteases are involved in tumor invasion, metastasis, and angiogenesis. mdpi.com Developing selective inhibitors for these proteases represents a promising anti-cancer strategy. The table below summarizes potential serine protease targets and their associated pathologies that could be addressed by novel inhibitors based on this compound analogs.

Target Serine ProteaseAssociated Disease AreaRationale for Targeting
Cathepsin G Inflammatory Bowel DiseaseElevated levels of Cathepsin G are found in the inflamed gut, contributing to tissue damage.
Kallikreins Skin Disorders, CancerDysregulated kallikrein activity is linked to inflammatory skin conditions and cancer progression.
Matriptase Epithelial CancersMatriptase is overexpressed in many carcinomas and is involved in tumor growth and invasion.

The exploration of this compound and its analogs as starting points for the design of new therapeutics is a testament to the ongoing innovation in peptide and mimetic drug design. While significant research and development are required, the foundational knowledge of its parent molecule and the advancing technologies in drug delivery and medicinal chemistry provide a promising outlook for the future.

Q & A

Basic Research Questions

Q. What are the critical parameters influencing the synthesis efficiency of Eglin c (60-63)-methyl ester, and how are they systematically optimized?

  • Methodological Answer : Key parameters include catalyst type (e.g., alkali or acid catalysts), catalyst concentration, molar ratio of alcohol to substrate, and reaction temperature. Systematic optimization can be achieved using the Taguchi experimental design, which employs orthogonal arrays (e.g., L9 arrays) to reduce the number of trials while identifying optimal parameter combinations. For example, catalyst concentration is often the most influential factor, as seen in analogous methyl ester syntheses where 1.5 wt% KOH at 60°C maximized yield . Signal-to-noise (S/N) ratio analysis and ANOVA are used to rank parameter contributions.

Q. How is the percentage yield of this compound calculated, and what factors commonly lead to deviations from theoretical values?

  • Methodological Answer : Yield is calculated as:
    % Yield=(Actual moles of productTheoretical moles of product)×100\text{\% Yield} = \left( \frac{\text{Actual moles of product}}{\text{Theoretical moles of product}} \right) \times 100

Deviations arise from incomplete reactions, side reactions (e.g., hydrolysis or saponification), or losses during purification (e.g., evaporation during solvent removal). Byproduct formation, such as acetic acid or water in esterification, can further reduce yield .

Advanced Research Questions

Q. How can the Taguchi method be applied to identify critical factors affecting the purity of this compound?

  • Methodological Answer :

Parameter Selection : Choose variables (e.g., reaction time, solvent polarity, enzyme loading for biocatalytic routes).

Orthogonal Array Design : Use an L9 array to test three levels of each parameter with minimal experiments .

S/N Ratio Analysis : Apply the "larger-the-better" S/N ratio to prioritize conditions maximizing purity:
S/N=10log10(1ni=1n1yi2)\text{S/N} = -10 \log_{10}\left(\frac{1}{n}\sum_{i=1}^{n}\frac{1}{y_i^2}\right)

ANOVA : Calculate factor contributions (e.g., catalyst concentration may account for >75% variance in analogous studies) .

Validation : Replicate top-performing conditions to confirm purity improvements.

Q. What statistical approaches resolve contradictions in experimental data across synthesis conditions for this compound?

  • Methodological Answer :

  • ANOVA : Identifies statistically significant parameters (e.g., reaction temperature vs. catalyst type) and quantifies their interactions .
  • Response Surface Methodology (RSM) : Models non-linear relationships between variables and outputs (e.g., quadratic models for yield vs. time/temperature).
  • Sensitivity Analysis : Evaluates robustness of conclusions to outliers or measurement errors, ensuring reproducibility .

Q. How do byproducts form during this compound synthesis, and what analytical techniques validate their minimization?

  • Methodological Answer :

  • Byproduct Sources : Residual reactants (e.g., unesterified Eglin c), solvents, or side products from competing reactions (e.g., dimerization).
  • Analytical Validation :
  • GC-MS/HPLC : Quantify ester purity and detect volatile/organic byproducts.
  • NMR Spectroscopy : Identify structural anomalies (e.g., incomplete methylation at positions 60-63).
  • Mass Balance Analysis : Compare theoretical and actual stoichiometry to trace losses .

Data Analysis & Reporting

Q. How should researchers present methyl ester content data to ensure reproducibility and compliance with academic standards?

  • Methodological Answer :

  • Structured Tables : Include raw data (e.g., reaction conditions, yields), processed metrics (e.g., S/N ratios, ANOVA tables), and error margins (standard deviations from triplicate trials) .

  • Graphical Summaries : Use Pareto charts to visualize factor contributions or response surface plots for multi-variable interactions .
  • Critical Citations : Reference validated protocols (e.g., Taguchi optimization) and highlight deviations from prior work to contextualize findings .

Q. What strategies mitigate bias or limitations in this compound studies?

  • Methodological Answer :

  • Blind Trials : Randomize experimental order to avoid observer bias.
  • Source Evaluation : Use peer-reviewed journals (avoiding non-academic platforms like ) and cross-check instrument calibration data .
  • Limitation Disclosure : Report constraints (e.g., narrow pH range tested) and suggest follow-up studies (e.g., biocompatibility assays) .

Methodological Resources

  • Experimental Design : Taguchi orthogonal arrays (L9-L27) for multifactor optimization .
  • Yield Calculation : Mass-balance equations adjusted for byproduct correction .
  • Statistical Tools : QUALITEK-4 software for Taguchi analysis; Minitab for ANOVA/RSM .

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